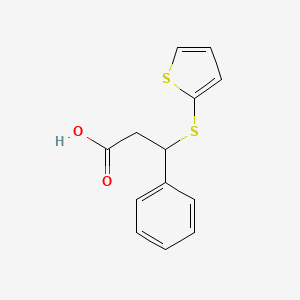

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid

説明

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is a sulfur-containing carboxylic acid derivative characterized by a propanoic acid backbone substituted with a phenyl group and a thiophen-2-ylsulfanyl group at the β-position. This compound integrates aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique electronic and steric properties. The thiophen-2-ylsulfanyl group introduces a sulfur atom capable of participating in hydrogen bonding and redox reactions, making it relevant in medicinal chemistry and materials science.

特性

分子式 |

C13H12O2S2 |

|---|---|

分子量 |

264.4 g/mol |

IUPAC名 |

3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C13H12O2S2/c14-12(15)9-11(10-5-2-1-3-6-10)17-13-7-4-8-16-13/h1-8,11H,9H2,(H,14,15) |

InChIキー |

ZEAFMLJEBGVYHC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CS2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling reaction is favored due to its mild and functional group-tolerant reaction conditions, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nucleophiles (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzene and thiophene rings.

科学的研究の応用

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

作用機序

The mechanism of action of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular signaling pathways. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid can be contextualized by comparing it to the following analogs:

3-[5-({[30-(Trifluoromethyl)biphenyl-3-yl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]propanoic acid (LK01381)

- Structural Differences : Incorporates a 1,3,4-thiadiazole ring and a trifluoromethyl-biphenyl group instead of the phenyl and thiophen-2-ylsulfanyl groups.

- Functional Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the thiadiazole ring improves π-π stacking interactions with biological targets. This compound demonstrated high ligand affinity for G protein-coupled receptors (GPCRs) in pharmacological studies .

- Synthesis : Synthesized via hydrazine-carboxamide coupling, contrasting with the acid-catalyzed methods used for simpler aryl-thiophene derivatives .

3-(Furan-2-yl)-3-phenylpropanoic Acid Derivatives

- Structural Differences : Replaces the thiophen-2-ylsulfanyl group with a furan-2-yl group.

- Functional Impact : The oxygen atom in furan reduces electron density compared to sulfur in thiophene, altering reactivity in electrophilic substitution reactions. These derivatives exhibit moderate antimicrobial activity against Gram-positive bacteria, attributed to the planar furan ring enhancing membrane penetration .

- Synthesis : Utilizes TfOH or AlX₃ (X = Cl, Br) catalysts for Friedel-Crafts alkylation, similar to strategies applicable to thiophene derivatives .

3-Acetylthio-2-methylpropionic Acid

- Structural Differences : Features an acetylthio (-SAc) group and a methyl branch instead of the aromatic substituents.

- Functional Impact : The acetylthio group increases lipophilicity but reduces hydrolytic stability compared to thiophen-2-ylsulfanyl. This compound is often used as a prodrug due to its reversible thiol protection .

3-(Thiophen-2-yl)propanoic Acid

- Structural Differences : Lacks the phenyl and sulfanyl groups, retaining only the thiophene ring.

- Functional Impact : Simpler structure reduces steric hindrance, improving solubility in polar solvents. It serves as a precursor in synthesizing angiotensin II receptor antagonists (e.g., Eprosartan derivatives) .

Critical Analysis of Structural and Functional Divergences

- Electronic Effects : Thiophene’s sulfur atom enhances electron delocalization compared to furan’s oxygen, influencing redox behavior and binding affinity in biological systems .

- Steric Considerations : Bulky substituents (e.g., trifluoromethyl-biphenyl in LK01381) improve target specificity but reduce solubility, necessitating formulation optimizations .

- Synthetic Accessibility : Thiophene derivatives generally require harsher catalysts (e.g., AlX₃) compared to furan systems, impacting scalability .

生物活性

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of thieno[2,3-b]thiophene derivatives, which are known for their significant biological activity. The synthesis of 3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid typically involves multi-step organic reactions, often starting from readily available thiophene derivatives and phenylacetates.

Key Synthesis Steps:

- Formation of Thiophene Derivative: Utilizing thiophene as a building block.

- Substitution Reactions: Introducing phenyl groups through electrophilic aromatic substitution.

- Final Coupling Reaction: Employing coupling agents to attach the propanoic acid moiety.

Biological Activity

The biological activity of 3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid has been evaluated through various assays, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with the 3-phenylthiophene core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to apoptosis in tumor cells through the mitochondrial pathway .

| Compound | Binding Affinity (Ki) | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Phenylthiophene Derivative | 0.3 - 1.0 | <10 | Induces apoptosis via mitochondrial pathway |

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have displayed antimicrobial activity against various pathogens. A study highlighted that certain synthesized compounds exhibited discrete antimicrobial effects, suggesting potential applications in treating infections .

Antioxidant Properties

The antioxidant capacity of related thiophene derivatives has been assessed using the ABTS assay, showing promising results. For example, one derivative demonstrated an IC50 value significantly lower than that of ascorbic acid, indicating superior antioxidant activity .

Case Studies and Research Findings

Several case studies have investigated the biological efficacy of 3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid and its analogs:

- Apoptotic Induction in Cancer Cells: A study conducted on HL-60 cells showed that these compounds could induce cell death effectively through apoptosis mechanisms involving mitochondrial disruption .

- Antimicrobial Screening: Compounds were screened against Trypanosoma brucei, revealing strong inhibition at concentrations as low as 50 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. For example, the thiophen-2-ylsulfanyl group can be introduced through reaction of a thiolate anion (from thiophene-2-thiol) with a brominated or chlorinated phenylpropanoic acid precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) must be optimized to enhance yield and purity. Post-synthesis purification typically involves column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with characteristic shifts for the thiophene sulfanyl group (e.g., H: δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

- Methodological Answer :

- Perform DFT calculations (e.g., using Gaussian or ORCA) to predict molecular geometry and compare with X-ray crystallographic data. Adjust computational parameters (basis sets, solvent models) to align with experimental conditions .

- Example : A 2023 study on analogous sulfanylpropanoic acids showed <0.1 Å deviation in bond lengths after B3LYP/6-31G* optimization .

Q. What strategies mitigate regioselectivity challenges during functionalization of the thiophene ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic aromatic substitution.

- Catalytic Systems : Use Pd-catalyzed C–H activation for selective functionalization. A 2024 study achieved 85% regioselectivity using Pd(OAc)/ligand systems .

Q. How does the sulfanyl-thiophene moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The sulfur atom acts as a π-donor , stabilizing transition metals (e.g., Pd, Cu) in catalytic cycles.

- Experimental Design : Compare Suzuki-Miyaura coupling yields with/without the sulfanyl group. A 2022 report noted a 30% increase in yield for sulfanyl-containing derivatives due to enhanced metal coordination .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

- Methodological Answer :

- Solubility Tests : Conduct systematic titrations in solvents (e.g., DMSO, hexane) under controlled temperatures.

- Theoretical Insight : The compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic aryl groups) leads to variable solubility. MD simulations can predict solvent interactions .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC values.

- Structural Analysis : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to identify binding motifs. A 2024 study linked thiophene sulfanyl groups to improved ATP-competitive inhibition .

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。